An In-depth Technical Guide to 1,10-Phenanthroline Maleimide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,10-Phenanthroline Maleimide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,10-phenanthroline maleimide, a thiol-reactive chemical probe with significant applications in chemical biology, drug development, and materials science. This document details its chemical properties, synthesis, and experimental protocols for its use in bioconjugation. Furthermore, it explores its role as a modulator of key cellular signaling pathways, offering insights for researchers in drug discovery and molecular biology. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
1,10-Phenanthroline maleimide, with the chemical name 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione, is a versatile bifunctional molecule. It integrates the rigid, planar, and metal-chelating 1,10-phenanthroline scaffold with a highly selective maleimide group. The maleimide moiety allows for covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins and peptides, through a Michael addition reaction. This property makes it an invaluable tool for site-specific labeling and modification of biomolecules.[1] The 1,10-phenanthroline core, a well-known metal ion chelator, imparts unique photophysical and chemical properties to its conjugates, enabling applications in fluorescence imaging, protease inhibition, and the development of novel therapeutics.[2] This guide serves as a technical resource for researchers, providing detailed information on its properties, synthesis, and applications.
Physicochemical Properties
A summary of the key physicochemical properties of 1,10-phenanthroline maleimide and its parent compound, 1,10-phenanthroline, is provided below.
| Property | 1,10-Phenanthroline Maleimide | 1,10-Phenanthroline (Parent Compound) |
| Chemical Formula | C₁₆H₉N₃O₂ | C₁₂H₈N₂ |
| Molecular Weight | 275.26 g/mol | 180.21 g/mol |
| CAS Number | 351870-31-0 | 66-71-7 |
| Appearance | White to pale yellow crystalline solid | White to pale yellow crystalline solid |
| Melting Point | >213 °C[3] | 117 °C[2] |
| Solubility | Light sensitive[3] | Soluble in ethanol (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[4] |
| Storage | Store at -20°C, protected from light. | Store at -20°C. |
Synthesis of 1,10-Phenanthroline Maleimide
Synthesis of 5-Amino-1,10-phenanthroline
The synthesis of 5-amino-1,10-phenanthroline typically starts from 1,10-phenanthroline. A common method involves the nitration of 1,10-phenanthroline to form 5-nitro-1,10-phenanthroline, followed by reduction of the nitro group to an amine.
Synthesis of 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione
The final step involves the reaction of 5-amino-1,10-phenanthroline with maleic anhydride to form the maleimide.[5]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 5-amino-1,10-phenanthroline and a molar equivalent of maleic anhydride in a suitable solvent such as dimethylformamide (DMF).[5]
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour.[5]
-
Cyclodehydration: Add toluene to the reaction mixture and reflux for 4.5 hours using a Dean-Stark trap to remove the water formed during the reaction.[5]
-
Isolation and Purification: Remove the solvents by rotary evaporation. The resulting residue can be purified by column chromatography on silica gel to yield the final product, 1-(1,10-phenanthrolin-5-yl)-1H-pyrrole-2,5-dione.[5]
Workflow for the Synthesis of 1,10-Phenanthroline Maleimide
Caption: A logical workflow for the synthesis of 1,10-phenanthroline maleimide.
Bioconjugation with 1,10-Phenanthroline Maleimide
The primary application of 1,10-phenanthroline maleimide is the covalent labeling of proteins and other biomolecules containing free thiol groups. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues under mild conditions to form a stable thioether bond.
General Thiol-Maleimide Reaction
The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile attacking one of the double-bonded carbons of the maleimide ring. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.
Experimental Protocol for Protein Labeling
The following is a general protocol for the labeling of proteins with 1,10-phenanthroline maleimide. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (containing at least one free cysteine residue)
-
1,10-Phenanthroline Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide Solution Preparation: Prepare a 10 mM stock solution of 1,10-phenanthroline maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the 1,10-phenanthroline maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
-
Purification: Remove the excess, unreacted 1,10-phenanthroline maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
Characterization: The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the phenanthroline moiety (at its specific absorbance maximum, which needs to be determined).
Workflow for Protein Labeling with 1,10-Phenanthroline Maleimide
Caption: A generalized workflow for the covalent labeling of proteins using 1,10-phenanthroline maleimide.
Applications in Studying Signaling Pathways
The unique properties of the 1,10-phenanthroline moiety make its maleimide derivative a valuable tool for investigating cellular signaling pathways. Its ability to chelate metal ions can be exploited to modulate the activity of metalloenzymes, and its derivatives have been shown to influence key signaling cascades.
Inhibition of the SUMOylation Pathway
Recent studies have identified 1,10-phenanthroline as a potent and rapid inhibitor of the SUMOylation pathway.[1][6][7] It acts at the first step of the cascade by inhibiting the formation of the E1-SUMO thioester intermediate.[1][6][7] This discovery provides a powerful tool to study the highly dynamic nature of SUMO modifications in living cells.
The SUMOylation Pathway and its Inhibition by 1,10-Phenanthroline
Caption: Inhibition of the SUMOylation pathway by 1,10-phenanthroline at the E1 activation step.
Modulation of the PI3K/AKT/mTOR Pathway
Derivatives of 1,10-phenanthroline have been shown to exert anti-cancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Phenanthroline-based compounds can induce apoptosis and block the cell cycle by suppressing this key signaling axis.
The PI3K/AKT/mTOR Signaling Pathway
Caption: Overview of the PI3K/AKT/mTOR signaling pathway and points of inhibition by 1,10-phenanthroline derivatives.
Involvement in FGF-2 Signaling
Zinc complexes of 1,10-phenanthroline derivatives have been identified as modulators of fibroblast growth factor (FGF) signaling.[11][12][13] Specifically, a zinc complex with 2,9-dimethyl-1,10-phenanthroline was found to stimulate the proliferation of vascular endothelial cells by activating the ERK1/2 signaling pathway, which is downstream of the FGF receptor (FGFR). This suggests a potential role for 1,10-phenanthroline-based compounds in studying and manipulating angiogenesis and tissue repair processes.
The FGF-2 Signaling Pathway
Caption: Simplified representation of the FGF-2 signaling cascade leading to cell proliferation, and the modulatory effect of 1,10-phenanthroline-zinc complexes on ERK1/2 activation.
Conclusion
1,10-Phenanthroline maleimide is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its thiol-reactive nature allows for precise, covalent labeling of biomolecules, while the intrinsic properties of the phenanthroline core offer unique opportunities for developing probes, sensors, and potential therapeutics. The ability of phenanthroline derivatives to modulate critical cellular signaling pathways, such as SUMOylation and PI3K/AKT/mTOR, highlights their potential in drug discovery and for dissecting complex biological processes. This guide provides the foundational knowledge and experimental frameworks to facilitate the effective use of 1,10-phenanthroline maleimide in a research setting.
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- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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